![molecular formula C23H20N2O8S B417263 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B417263.png)
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a naphthofuran core with nitrobenzenesulfonyl and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the naphthofuran core and introduce the nitrobenzenesulfonyl and carboxylic acid groups through a series of substitution and coupling reactions. Key reagents and conditions may include:
Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.
Sulfonylation: Attachment of the benzenesulfonyl group using benzenesulfonyl chloride and a base such as pyridine.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, alcohols.
Catalysts: Palladium, copper.
Major Products
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the sulfonyl group.
Esters and Amides: Formed by coupling reactions involving the carboxylic acid group.
Aplicaciones Científicas De Investigación
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: shares similarities with other nitrobenzenesulfonyl and naphthofuran derivatives.
Nitrobenzenesulfonyl Derivatives: Compounds with similar nitro and sulfonyl groups.
Naphthofuran Derivatives: Compounds with a similar naphthofuran core.
Uniqueness
- The combination of nitrobenzenesulfonyl and naphthofuran moieties in a single molecule is unique and provides distinct chemical and biological properties.
- The presence of multiple functional groups allows for diverse chemical reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C23H20N2O8S |
|---|---|
Peso molecular |
484.5g/mol |
Nombre IUPAC |
2-methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H20N2O8S/c1-14-21(23(26)32-11-10-31-2)19-13-20(17-8-3-4-9-18(17)22(19)33-14)24-34(29,30)16-7-5-6-15(12-16)25(27)28/h3-9,12-13,24H,10-11H2,1-2H3 |
Clave InChI |
KMNACCDNUZGOPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OCCOC |
SMILES canónico |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


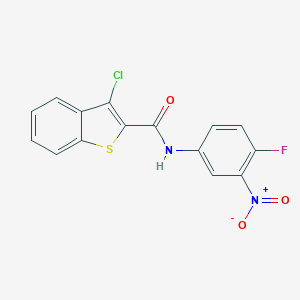
![(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B417185.png)
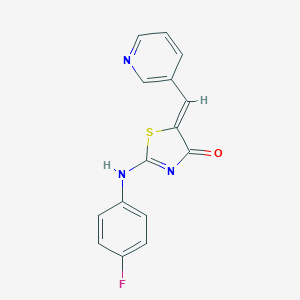
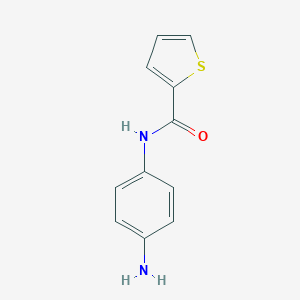
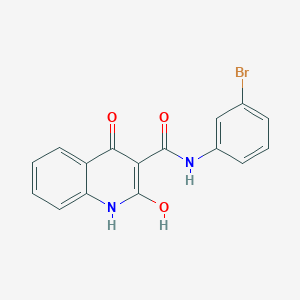
![N-[2-(benzylsulfanyl)ethyl]-2-[3-chloro-2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B417189.png)
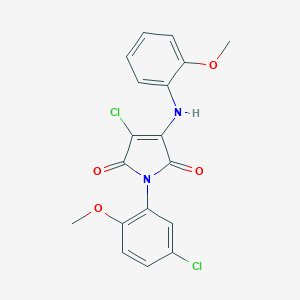

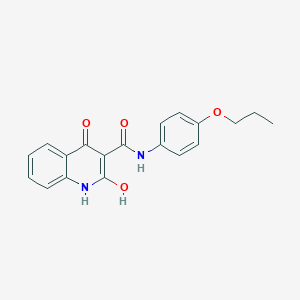
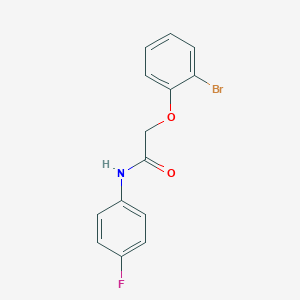
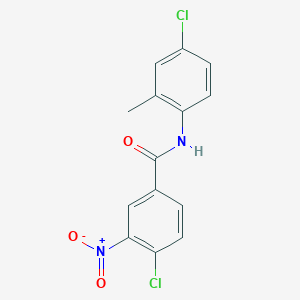
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B417202.png)
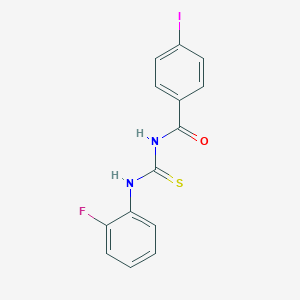
![2-[3-chloro-4-methyl(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B417204.png)
